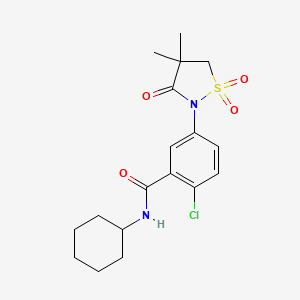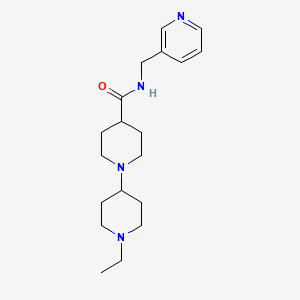![molecular formula C24H15NO5 B5178848 2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B5178848.png)
2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione, commonly known as NBD, is a synthetic compound used in scientific research. It is a spirooxindole derivative that has been found to possess various biochemical and physiological effects.
作用机制
The mechanism of action of NBD involves the reaction of the compound with ROS, which leads to the formation of a fluorescent product. The reaction proceeds through a nucleophilic addition of the ROS to the spirocyclic carbon of the compound, followed by a rearrangement and elimination of the nitro group. The resulting product has a blue-green fluorescence that can be detected using a fluorescence microscope or a spectrofluorometer.
Biochemical and Physiological Effects
NBD has been found to have various biochemical and physiological effects. In addition to its use as a fluorescent probe for the detection of ROS, NBD has been found to possess antioxidant and anti-inflammatory properties. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. These effects are thought to be mediated through the modulation of various signaling pathways, including the MAPK and NF-κB pathways.
实验室实验的优点和局限性
NBD has several advantages for lab experiments. It is a highly sensitive and selective probe for the detection of ROS, which makes it useful for studying oxidative stress in various disease models. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, NBD has some limitations. It is not suitable for in vivo imaging due to its low photostability. It is also sensitive to pH changes, which can affect its fluorescence properties.
未来方向
There are several future directions for the use of NBD in scientific research. One area of interest is the development of NBD-based probes for the detection of other reactive species, such as reactive nitrogen species (RNS). Another area of interest is the development of NBD-based therapeutics for the treatment of oxidative stress-related diseases. Additionally, the use of NBD in combination with other imaging techniques, such as MRI and PET, could provide a more comprehensive understanding of disease pathogenesis.
合成方法
The synthesis of NBD involves the reaction of 3-phenylindan-1-one with 4-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through a Friedel-Crafts acylation mechanism and yields NBD as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
NBD has been extensively used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The detection of ROS is important for understanding their role in disease pathogenesis and developing therapeutic strategies. NBD has been found to be highly sensitive and selective for the detection of ROS in vitro and in vivo.
属性
IUPAC Name |
2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO5/c26-21(15-10-12-16(13-11-15)25(29)30)20-19(14-6-2-1-3-7-14)24(20)22(27)17-8-4-5-9-18(17)23(24)28/h1-13,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUQYWGSUQFIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C23C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5178770.png)
![7-(4-cyclohexyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5178771.png)
![3-fluoro-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5178773.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate](/img/structure/B5178778.png)
![4-acetyl-N-[(5-methyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5178781.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178782.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5178785.png)
![3-(3-methylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5178790.png)
![7-[(2-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5178798.png)

![methyl 6-tert-butyl-2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5178819.png)
![2-[2-(1-adamantylcarbonyl)hydrazino]-N-benzyl-2-oxoacetamide](/img/structure/B5178827.png)
![2,2,3-trimethyl-3-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5178835.png)
